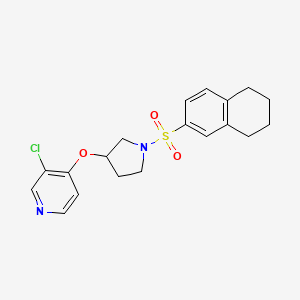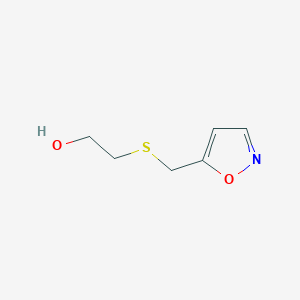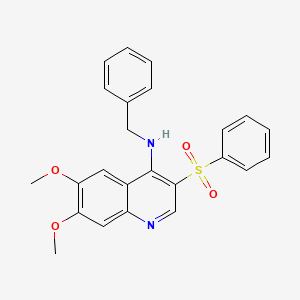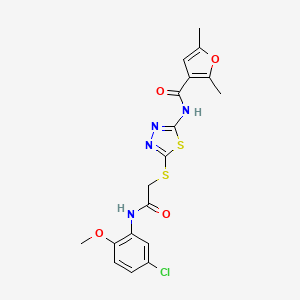
2-Trifluoromethylaspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Applications
- Lewis Acid Catalyst : Trifluoromethyl groups, similar to those in 2-Trifluoromethylaspartic acid, are used in Lewis acid catalysts. These catalysts, like Scandium trifluoromethanesulfonate, have shown remarkable activity in acylation of alcohols with acid anhydrides and in esterification of alcohols by carboxylic acids (Ishihara et al., 1996).
Synthetic Organic Chemistry
- Super Brønsted Acid : Triflimide (HNTf2), a related trifluoromethyl compound, acts as a super Brønsted acid, catalyzing a wide range of organic reactions due to its strong acidity and compatibility with organic solvents (Zhao & Sun, 2018).
- Fluorination of Molecules : Fluorine atoms, like those in 2-Trifluoromethylaspartic acid, are crucial in life sciences and material science. Selective introduction of fluorinated moieties into organic molecules, as done in difluoromethylation and monofluoromethylation, is significant for developing pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).
Polymerization and Material Science
- Polymerization of Trifluoromethylacrylates : Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid are used in the polymerization process. These monomers lead to versatile comonomers and materials for high-tech applications, thanks to their electron-withdrawing properties and easy handling (Patil & Améduri, 2013).
Specialized Chemical Reactions
- Cascade Cyclization/Trifluoromethylation : Trichloroisocyanuric acid can promote trifluoromethylation using TMSCF3 as the trifluoromethyl source. This method allows the construction of CF3-containing compounds, similar to the trifluoromethyl group in 2-Trifluoromethylaspartic acid, in various organic reactions (Zhang et al., 2017).
Fluorine Chemistry in Pharmaceuticals
- C(sp3)-CF3 Bond Formation : A gold complex forms carbon-trifluoromethyl bonds via a borane-catalyzed mechanism, useful for introducing trifluoromethyl groups into pharmaceuticals (Levin et al., 2017).
- Trifluoromethylation in Organic Synthesis : The trifluoromethyl group's biological properties have led to its ubiquity in pharmaceuticals, necessitating innovative chemical solutions for its preparation (Kazakova & Vasilyev, 2017).
Energy and Environmental Applications
- Proton-Exchange Membrane Fuel Cells : Perfluorinated sulfonic acid membranes, related to trifluoromethyl groups, are crucial in fuel cell technologies for their proton transport properties (Kusoglu & Weber, 2017).
Orientations Futures
Research in the field of trifluoromethylation is ongoing, with recent advances in transition metal-mediated trifluoromethylation reactions . Future research directions could focus on developing new methodologies for trifluoromethylation that use inexpensive reagents, feedstock chemicals, and operationally simple procedures .
Propriétés
IUPAC Name |
(2S)-2-amino-2-(trifluoromethyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c6-5(7,8)4(9,3(12)13)1-2(10)11/h1,9H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJLKKGMIXBLGL-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@](C(=O)O)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethylaspartic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)

![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone](/img/structure/B2625432.png)


![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)
![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2625441.png)



